2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid
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Overview
Description
2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzoic acid core. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and difluoromethylation, followed by purification techniques like recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, thereby increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoic acid: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
4-(Difluoromethyl)benzoic acid: Lacks the chlorine and fluorine atoms, leading to variations in reactivity and applications.
2-Chloro-6-fluorobenzoic acid:
Uniqueness
2-Chloro-4-(difluoromethyl)-6-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms along with a difluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSVVNPBWRUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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